8-Chloroquinoline-4-carbonitrile
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Overview
Description
8-Chloroquinoline-4-carbonitrile is a chemical compound belonging to the quinoline family. It is characterized by the presence of a chlorine atom at the 8th position and a cyano group at the 4th position of the quinoline ring.
Mechanism of Action
Target of Action
It is structurally similar to chloroquine, which is known to inhibit the action of heme polymerase in malarial trophozoites
Mode of Action
Chloroquine, a structurally similar compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes Plasmodium species to accumulate toxic heme, leading to the death of the parasite .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, which 8-Chloroquinoline-4-carbonitrile is a part of, have been used in various biochemical reactions . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Preliminary studies suggest that quinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that chloroquine, a related compound, is metabolized into less toxic derivatives such as hydroxychloroquine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-4-carbonitrile typically involves the reaction of 8-chloroquinoline with cyanogen bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the cyano group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, forming 8-chloroquinoline-4-amine.
Substitution: The chlorine atom at the 8th position can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 8-Chloroquinoline-4-amine.
Substitution: Various 8-substituted quinoline derivatives.
Scientific Research Applications
8-Chloroquinoline-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antimalarial activities, making it a valuable tool in biological research.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: The compound is used in the production of dyes, catalysts, and materials for electronic applications
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and metal-chelating properties.
Quinoline-8-thiol: Used in the synthesis of metal complexes with luminescent properties.
2-Chloroquinoline: Shares structural similarities but differs in the position of the chlorine atom
Uniqueness: 8-Chloroquinoline-4-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group on the quinoline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
8-chloroquinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPHCJWAQRWRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949535-26-6 |
Source
|
Record name | 8-chloroquinoline-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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